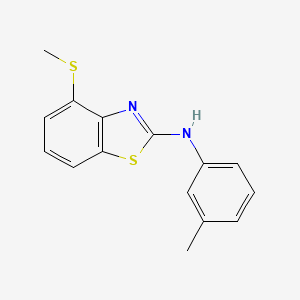

N-(3-methylphenyl)-4-(methylsulfanyl)-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methylphenyl)-4-(methylsulfanyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-(methylsulfanyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the methylthio and m-tolyl groups. One common method involves the reaction of 2-aminobenzothiazole with methylthiol and m-tolyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-methylphenyl)-4-(methylsulfanyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nitric acid, bromine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Aplicaciones Científicas De Investigación

N-(3-methylphenyl)-4-(methylsulfanyl)-1,3-benzothiazol-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit certain enzymes or interact with specific molecular targets makes it a candidate for drug development.

Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

Mecanismo De Acción

The mechanism of action of N-(3-methylphenyl)-4-(methylsulfanyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

4-methylbenzo[d]thiazol-2-amine: Lacks the methylthio and m-tolyl groups, which may affect its biological activity and chemical properties.

2-aminobenzothiazole: The parent compound without any substituents, used as a starting material for synthesizing various derivatives.

Uniqueness

N-(3-methylphenyl)-4-(methylsulfanyl)-1,3-benzothiazol-2-amine is unique due to the presence of both the methylthio and m-tolyl groups, which can enhance its biological activity and provide distinct electronic properties. These modifications can improve the compound’s efficacy as a drug candidate or its performance in materials science applications.

Actividad Biológica

N-(3-methylphenyl)-4-(methylsulfanyl)-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H14N2S2

- Molecular Weight : 286.4 g/mol

The compound features a benzothiazole ring system substituted with a methylsulfanyl group and a 3-methylphenyl moiety. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Anticancer Activity

This compound has shown promise in cancer research. Compounds within the benzothiazole class are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation.

Case Study: Cytotoxicity Evaluation

In vitro studies on breast cancer cell lines demonstrated that the compound exhibited a GI50 (concentration required to inhibit cell growth by 50%) value significantly lower than many standard chemotherapeutics, indicating potent anticancer activity:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <5 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | <10 | Inhibition of PI3K/Akt pathway |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell survival and apoptosis.

Research Findings

Recent studies have employed both in silico and in vitro approaches to evaluate the efficacy of benzothiazole derivatives:

- In Silico Studies : Molecular docking simulations revealed strong binding affinities of this compound to active sites of target enzymes like acetylcholinesterase (AChE), suggesting potential use in neurodegenerative diseases like Alzheimer's.

- In Vitro Studies : Compounds were tested against Aβ aggregation and AChE inhibition with promising results indicating multitarget activity beneficial for neuroprotection.

Propiedades

IUPAC Name |

N-(3-methylphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2/c1-10-5-3-6-11(9-10)16-15-17-14-12(18-2)7-4-8-13(14)19-15/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIXWMSHZPYQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC3=C(S2)C=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.